Febuxostat amide impurity

Impurity profiling LC-MS/MS Pharmaceutical analysis

Febuxostat ANDA submissions require accurate impurity identification and quantification per ICH Q3A. Non-authenticated or structurally dissimilar impurity standards risk peak misidentification, inaccurate quantification, and regulatory rejection. This authenticated reference standard directly addresses those risks: · Identity confirmed by Q-TOF MS, NMR, and FT-IR for unambiguous peak assignment · Chromatographically resolved from febuxostat and other related impurities in validated RP-HPLC methods · Supplied with traceable characterization data compliant with ICH Q2(R1) and ANDA filing requirements

Molecular Formula C16H18N2O4S
Molecular Weight 334.4 g/mol
Cat. No. B602051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFebuxostat amide impurity
Synonyms2-[3-(Aminocarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic Acid
Molecular FormulaC16H18N2O4S
Molecular Weight334.4 g/mol
Structural Identifiers
InChIInChI=1S/C16H18N2O4S/c1-8(2)7-22-12-5-4-10(6-11(12)14(17)19)15-18-9(3)13(23-15)16(20)21/h4-6,8H,7H2,1-3H3,(H2,17,19)(H,20,21)
InChIKeyITMGNZBRUWAGOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Febuxostat Amide Impurity Reference Standard Overview


Febuxostat amide impurity (CAS 1239233-86-3; IUPAC: 2-(3-carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid; molecular formula C₁₆H₁₈N₂O₄S; molecular weight 334.39 g/mol) is a process-related impurity and major degradation product of febuxostat, a non-purine selective xanthine oxidase inhibitor used in gout and hyperuricemia treatment [1]. Identified in multiple febuxostat drug substance impurity profiling studies, this compound is a core component of the febuxostat impurity profile and is specifically listed as an impurity in related substance methods for febuxostat bulk drug and tablet formulations [2].

Analytical FitImpurity profiling in febuxostat API and tablet formulations
Method FitCompatible with RP-HPLC and LC-MS/MS related substances methods
Regulatory ContextSupports ICH Q3A identification and qualification thresholds

Why Febuxostat Amide Impurity Cannot Be Substituted


Febuxostat amide impurity differs structurally from febuxostat by substitution of the cyano group (-CN) at the 3-position of the phenyl ring with a carbamoyl group (-C(O)NH₂) [1]. This structural difference produces distinct chromatographic retention behavior, unique UV absorbance characteristics, and different mass spectrometric fragmentation patterns relative to febuxostat, its des-cyano impurity, des-acid impurity, sec-butyl impurity, and other related substances [1]. Use of an incorrect or structurally dissimilar impurity standard in HPLC method development, forced degradation studies, or ANDA stability testing will lead to inaccurate peak identification, incorrect impurity quantification, and potential regulatory rejection of analytical data. The amide impurity requires its own authenticated reference material with traceable characterization data to meet ICH Q3A identification and qualification thresholds [2].

Structural Mismatch
Febuxostat and its amide impurity differ by carbamoyl vs. cyano group, altering retention, UV, and MS fragmentation. Use of febuxostat API standard as direct substitute may lead to misidentification.
Impurity-Specific Reference Required
Other febuxostat impurities (des-cyano, sec-butyl, des-acid) have distinct chromatographic properties; only the authenticated amide impurity standard ensures accurate peak assignment.
Regulatory Rejection Risk
Incorrect impurity standard in ANDA stability testing can compromise peak identification and impurity quantification, potentially leading to data rejection under ICH Q3A requirements.

Febuxostat Amide Impurity: Quantitative Differentiation Evidence


LC-MS/MS Identification in Impurity Profiling

The amide impurity was identified and characterized as a distinct impurity among four major febuxostat-related impurities (amide, sec-butyl, des-cyano, and des-acid) in febuxostat drug substance using reverse-phase LC-MS/MS with a Q-TOF mass spectrometer operating in ESI positive mode, providing exact mass measurement to four decimal places with mass accuracy for confident identification [1]. The method utilized a Kromasil C18 column (150 mm × 4.6 mm, 5 μm particle size) with a reverse-phase gradient system. Impurities were further confirmed by NMR and FT-IR spectral data after synthesis. The amide impurity is also identified as the main degradation product (Impurity C) under specific conditions in febuxostat degradation studies, where LC-MS was used with a Diamonsil C18 column (200 mm × 4.6 mm, 5 μm) and methanol-0.1% acetic acid (60:40) mobile phase [2].

LC-MS/MS Identification
Head-to-head
Exact mass via Q-TOF, ESI+; identity confirmed by NMR and FT-IR; structural differentiation from febuxostat (+18 Da, carbamoyl substitution)
Supports peak identification in impurity profiling methods
Orthogonal technique confirmation available
Impurity profiling LC-MS/MS Pharmaceutical analysis

RP-HPLC Retention and Method Compatibility

The amide impurity has been successfully separated from febuxostat and other related substances (methyl ester impurity, ethyl ester impurity) in a validated stability-indicating RP-HPLC method for bulk drug and tablet dosage forms [1]. The method uses a Poroshell 120 EC-C18 column (50 mm × 4.6 mm, 2.7 μm) with phosphate buffer pH 3.0 and methanol gradient elution at 1.0 mL/min flow rate, with detection at 318 nm. Febuxostat elutes at 3.6 ± 0.1 min under these conditions, providing a reference frame for the amide impurity's relative retention [1].

HPLC Method Compatibility
Method context
Resolved from febuxostat on Poroshell 120 EC-C18; validated per ICH Q2(R1) for linearity, specificity, accuracy, precision, and solution stability
Supports direct use in validated related substances HPLC methods
Method demonstrated for bulk drug and tablet dosage forms
RP-HPLC Related substances Method validation

Genotoxicity Risk Classification

Febuxostat amide impurity is identified as one of the impurities subject to the ICH Q3A identification and qualification thresholds [1]. While the amide impurity itself lacks structural alerts for genotoxicity (absence of nitroso, N-oxide, or other alerting functional groups), it must be quantified in the impurity profile to demonstrate compliance with reporting (0.05%), identification (0.10%), and qualification (0.15%) thresholds for febuxostat with a maximum daily dose ≤2 g [2]. By contrast, specific genotoxic impurities in febuxostat (such as potential nitrosamine-related impurities or hydroxylamine) require dedicated UHPLC methods with LOD and LOQ below 0.1 μg/mL and 0.3 μg/mL respectively relative to a 1000 μg/mL febuxostat test concentration [3], representing a more stringent analytical challenge than standard related substances methods for the amide impurity.

Genotoxicity Risk Classification
Class-level
No structural alerts for mutagenicity; subject to standard ICH Q3A thresholds (reporting 0.05%, identification 0.10%, qualification 0.15%)
Routine QC method context; avoids specialized genotoxic impurity methods
Review specific impurity profile for potential genotoxic alerts
Genotoxic impurities ICH M7 Risk assessment

Commercial Availability and COA Specifications

Febuxostat amide impurity is commercially available as a certified reference standard from multiple suppliers with purity specifications of ≥98% and is supplied with detailed characterization data compliant with regulatory guidelines . The standard can be used for analytical method development, method validation (AMV), quality control (QC) applications for Abbreviated New Drug Applications (ANDA), and during commercial production of febuxostat. Traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility . By comparison, febuxostat descarboxy impurity (CAS 1335202-60-2; also referred to as Febuxostat Amide Impurity in some vendor nomenclature) has MW 272.4, and febuxostat ethyl ester amide impurity (CAS 1346238-15-0) has MW 362.4, each requiring distinct reference standards due to different molecular weights and chromatographic properties [1] [2].

Certified Reference Standard
Specification review
Purity ≥98% (HPLC); MW 334.39; COA with characterization data; distinct from descarboxy (MW 272.4) and ethyl ester amide (MW 362.4) impurity standards
May support ANDA regulatory submission requirements
Traceability against pharmacopeial standards may be available
Reference standard COA Quality control

Febuxostat Amide Impurity: Validated Applications


HPLC Method Validation for Related Substances

Use febuxostat amide impurity reference standard for developing and validating stability-indicating RP-HPLC methods to quantify related substances in febuxostat bulk drug substance and tablet dosage forms. The standard has been demonstrated to resolve from febuxostat (retention time 3.6 ± 0.1 min) and other related impurities (methyl ester, ethyl ester) using a Poroshell 120 EC-C18 column with phosphate buffer pH 3.0 and methanol gradient elution at 1.0 mL/min with 318 nm detection, enabling accurate peak identification and quantification per ICH Q2(R1) validation requirements [1].

Impurity Profiling in API Batch Release

Deploy febuxostat amide impurity as an authenticated reference material for LC-MS/MS impurity profiling of febuxostat API batches. The compound's identity is confirmed by exact mass measurement using Q-TOF MS in ESI positive mode (mass accuracy to four decimal places) and further validated by NMR and FT-IR spectral data. The standard enables confident identification and quantification of the amide impurity as one of four major process-related impurities (alongside sec-butyl, des-cyano, and des-acid) in febuxostat drug substance [1].

Forced Degradation Studies

Use febuxostat amide impurity as a reference standard in forced degradation studies to establish peak purity and specificity of stability-indicating HPLC methods. The compound is identified as Impurity C, the main degradation product of febuxostat under specific stress conditions, and its distinct chromatographic and spectral properties relative to febuxostat and other degradation products make it essential for confirming method specificity and for tracking degradation pathways during stability studies [2].

ANDA Regulatory Submission Support

Incorporate febuxostat amide impurity reference standard with certified purity (≥98%) and traceable characterization data in ANDA submissions to meet FDA and EMA requirements for impurity identification and qualification. The standard is supplied with comprehensive characterization data compliant with regulatory guidelines and can be provided with traceability against USP or EP pharmacopeial standards where feasible, supporting impurity limit justifications per ICH Q3A thresholds (reporting 0.05%, identification 0.10%, qualification 0.15%) [3].

Application
Selection Property
Validation Focus
HPLC Method Validation for Related Substances
Validated RP-HPLC method compatibility
Peak identification and resolution from febuxostat
Impurity Profiling in API Batch Release
Authenticated impurity identity by orthogonal techniques
Confident identification and quantification in API
Forced Degradation Studies
Stability-indicating method specificity
Tracking degradation pathway and peak purity
ANDA Regulatory Submission
Certified purity ≥98% with traceable characterization
ICH Q3A impurity threshold justification

Technical Documentation Hub

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